5-(4-bromobenzylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one 5-(4-bromobenzylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0810035
InChI: InChI=1S/C12H11BrN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)/b10-7+
SMILES: CCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC1=S
Molecular Formula: C12H11BrN2OS
Molecular Weight: 311.2 g/mol

5-(4-bromobenzylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

CAS No.:

Cat. No.: VC0810035

Molecular Formula: C12H11BrN2OS

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

5-(4-bromobenzylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one -

Specification

Molecular Formula C12H11BrN2OS
Molecular Weight 311.2 g/mol
IUPAC Name (5E)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C12H11BrN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,17)/b10-7+
Standard InChI Key HMEAOMNCEAJNHB-JXMROGBWSA-N
Isomeric SMILES CCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC1=S
SMILES CCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC1=S
Canonical SMILES CCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC1=S

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator